molecular formula C20H22N2O4S B2932263 3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-[2-(4-methoxyphenyl)ethyl]urea CAS No. 2309185-32-6

3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-[2-(4-methoxyphenyl)ethyl]urea

Cat. No.: B2932263
CAS No.: 2309185-32-6
M. Wt: 386.47
InChI Key: UXWFONUFIXKPBF-UHFFFAOYSA-N
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Description

The compound 3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-[2-(4-methoxyphenyl)ethyl]urea is a complex organic molecule that features a combination of furan, thiophene, and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-[2-(4-methoxyphenyl)ethyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the urea group.

    Preparation of Furan and Thiophene Intermediates:

    Coupling Reaction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-[2-(4-methoxyphenyl)ethyl]urea: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Catalytic oxidation using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may lead to the formation of furanones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-[2-(4-methoxyphenyl)ethyl]urea: has several scientific research applications:

    Medicinal Chemistry:

    Materials Science:

    Biological Studies:

Mechanism of Action

The mechanism of action of 3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-[2-(4-methoxyphenyl)ethyl]urea: is unique due to its combination of furan, thiophene, and urea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-25-16-6-4-14(5-7-16)8-9-21-20(24)22-12-17(23)19-11-15(13-27-19)18-3-2-10-26-18/h2-7,10-11,13,17,23H,8-9,12H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWFONUFIXKPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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